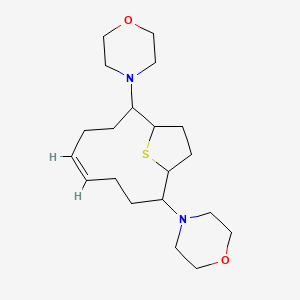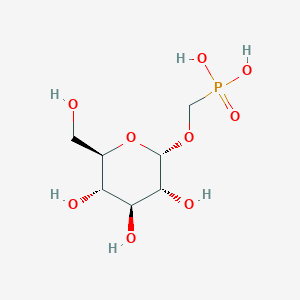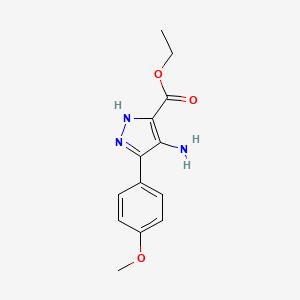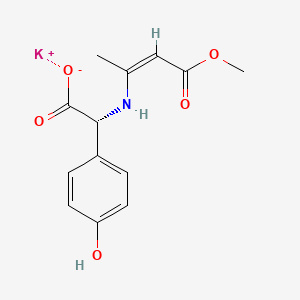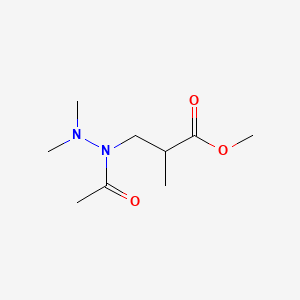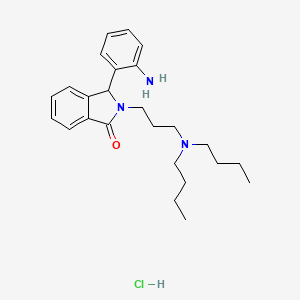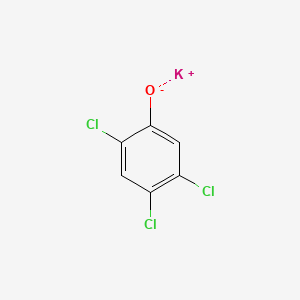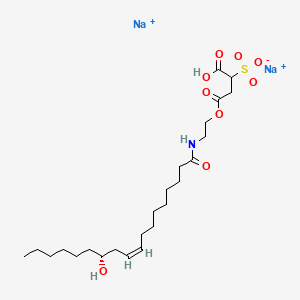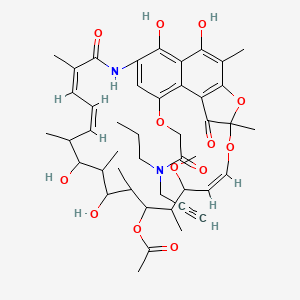
5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-9-(2-oxo-2-(propyl(prop-2-yn-1-yl)amino)ethoxy)-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-21-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-9-(2-oxo-2-(propyl(prop-2-yn-1-yl)amino)ethoxy)-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-21-yl acetate” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the core structure. Common synthetic techniques may include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Protecting Groups: Using protecting groups to mask reactive sites during intermediate steps.
Catalysis: Employing catalysts to facilitate specific reactions, such as palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions will depend on the specific functional groups present in the molecule and the reaction conditions used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science:
Biology
Biochemical Probes: Used to study biological processes at the molecular level.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty products.
Environmental Applications: Potential use in environmental remediation and pollution control.
Mecanismo De Acción
The mechanism of action of the compound will depend on its specific molecular structure and the biological or chemical context in which it is used. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Chemical Reactivity: Participating in chemical reactions that alter the structure and function of other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Analogous Molecules: Compounds with similar core structures but different functional groups.
Derivatives: Molecules derived from the parent compound by modification of specific functional groups.
Propiedades
Número CAS |
38128-71-1 |
|---|---|
Fórmula molecular |
C45H58N2O13 |
Peso molecular |
834.9 g/mol |
Nombre IUPAC |
[(9Z,19Z,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-[propyl(prop-2-ynyl)amino]ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H58N2O13/c1-12-18-47(19-13-2)33(49)22-57-32-21-30-40(53)35-34(32)36-42(28(8)39(35)52)60-45(10,43(36)54)58-20-17-31(56-11)25(5)41(59-29(9)48)27(7)38(51)26(6)37(50)23(3)15-14-16-24(4)44(55)46-30/h1,14-17,20-21,23,25-27,31,37-38,41,50-53H,13,18-19,22H2,2-11H3,(H,46,55)/b15-14-,20-17-,24-16- |
Clave InChI |
JVUPYECDPPYQHV-LFFDSNSBSA-N |
SMILES isomérico |
CCCN(CC#C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C/C(C(C(C(C(C(C(C(/C=C\OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES canónico |
CCCN(CC#C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


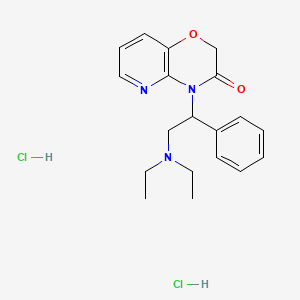
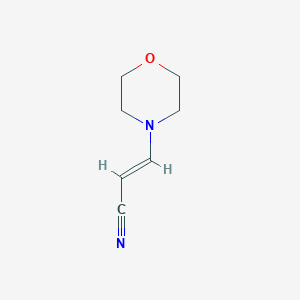
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)


